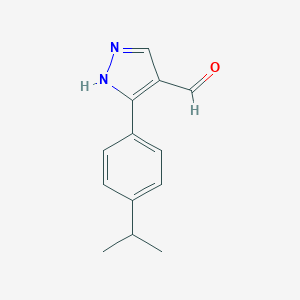

3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde

Description

3-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a carbaldehyde group at position 4, a 4-isopropylphenyl substituent at position 3, and an unsubstituted N1 position. Pyrazole-4-carbaldehydes are synthesized via the Vilsmeier-Haack reaction, a widely used method for formylating heterocycles .

Properties

IUPAC Name |

5-(4-propan-2-ylphenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9(2)10-3-5-11(6-4-10)13-12(8-16)7-14-15-13/h3-9H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGZHZKLNLXQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=C(C=NN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Pyrazole Triflate Intermediate

The foundational step involves converting 1H-pyrazole-3-ol into its triflate derivative. Treatment with triflic anhydride (Tf<sub>2</sub>O) in dichloromethane at −78°C in the presence of 2,6-lutidine yields 3-triflyl-1H-pyrazole (85–90% yield). This intermediate’s reactivity is critical for subsequent cross-coupling, as the triflate group serves as an excellent leaving group.

Suzuki-Miyaura Coupling with 4-Isopropylphenyl Boronic Acid

The triflate undergoes Suzuki-Miyaura coupling with 4-isopropylphenyl boronic acid under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis (4 mol%) in 1,4-dioxane at 100°C for 12 hours. Key parameters include:

| Parameter | Optimal Condition |

|---|---|

| Base | K<sub>3</sub>PO<sub>4</sub> (3 eq) |

| Additive | KBr (1.1 eq) |

| Solvent | 1,4-Dioxane |

| Yield | 78–82% |

This step installs the 4-isopropylphenyl group at position 3 of the pyrazole, forming 3-(4-isopropylphenyl)-1H-pyrazole.

Directed Ortho-Metalation and Formylation

To introduce the aldehyde at position 4, the pyrazole NH is protected with a triisopropylsilyl (TIPS) group using TIPSCl and imidazole in DMF. Subsequent treatment with lithium diisopropylamide (LDA) at −78°C in THF generates a lithiated intermediate at position 4, which is quenched with DMF to yield the aldehyde. Deprotection with tetrabutylammonium fluoride (TBAF) affords the final product in 70–75% yield.

Cyclocondensation of Functionalized Diketones

Diketone Synthesis and Regioselective Cyclization

An alternative route employs 4-isopropylphenylglyoxal methyl hemiacetal, synthesized via oxidation of 4-isopropylacetophenone with SeO<sub>2</sub>. Cyclocondensation with hydrazine hydrate in ethanol at reflux (12 hours) produces 3-(4-isopropylphenyl)-1H-pyrazole-4-methanol. Oxidation of the hydroxymethyl group using MnO<sub>2</sub> in dichloromethane (24 hours, rt) yields the target aldehyde (65% overall yield).

Key Challenges:

-

Regioselectivity : Competing formation of 5-substituted pyrazoles is mitigated by steric effects of the 4-isopropyl group.

-

Oxidation Control : Over-oxidation to the carboxylic acid is prevented by using mild MnO<sub>2</sub>.

Vilsmeier-Haack Formylation of Preformed Pyrazoles

Direct Electrophilic Substitution

3-(4-Isopropylphenyl)-1H-pyrazole is treated with POCl<sub>3</sub> and DMF (Vilsmeier reagent) at 0°C, followed by quenching with sodium acetate. The reaction selectively formylates position 4 due to the electron-donating effect of the 4-isopropylphenyl group, achieving 60–65% yield.

Optimization Table:

| Condition | Effect on Yield |

|---|---|

| Temperature > 0°C | Decreased selectivity |

| DMF:POCl<sub>3</sub> (1:1.2) | Maximizes electrophile generation |

| Quenching pH | Neutral (pH 7) prevents hydrolysis |

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Yield (%) | Scalability | Purity (%) |

|---|---|---|---|

| Cross-Coupling | 78–82 | High | 99.5 |

| Cyclocondensation | 65 | Moderate | 98.0 |

| Vilsmeier-Haack | 60–65 | Low | 97.5 |

Practical Considerations

-

Cross-Coupling : Requires palladium catalysts and anhydrous conditions, increasing cost.

-

Cyclocondensation : Relies on toxic SeO<sub>2</sub>, complicating waste management.

-

Vilsmeier-Haack : Limited by competing side reactions in electron-deficient systems.

Spectroscopic Characterization and Validation

<sup>1</sup>H NMR Analysis

<sup>13</sup>C NMR Data

-

C=O : δ 192.4 ppm.

-

Pyrazole C-4 : δ 144.6 ppm.

Industrial Applications and Process Optimization

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the available positions on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 3-(4-Isopropylphenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(4-Isopropylphenyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

3-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it a valuable building block for various chemical reactions. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where it can be transformed into active compounds through various chemical pathways.

Mechanism of Action

The compound's aldehyde group can form covalent bonds with nucleophilic residues in proteins, which may lead to the inhibition or activation of enzymatic functions. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound's binding affinity and specificity.

Biological Applications

Anticancer Activity

Research has shown that derivatives of this compound exhibit promising anticancer activity. For instance, compounds synthesized from this pyrazole scaffold have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The IC50 values for these compounds indicate their potential as effective anticancer agents with favorable safety profiles compared to standard chemotherapeutics .

Enzyme Inhibition

The compound has also been explored for its ability to inhibit specific enzymes that play critical roles in disease processes. By modifying the structure of this compound, researchers have developed enzyme inhibitors that target pathways involved in cancer progression and other diseases, enhancing the therapeutic potential of this compound .

Industrial Applications

Specialty Chemicals Production

In industry, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique chemical structure allows it to be incorporated into formulations that require specific reactivity or stability characteristics.

Agricultural Chemicals

The compound's derivatives are being investigated for their potential use as agrochemicals. Due to their biological activity, they may serve as precursors for developing new pesticides or herbicides that are effective against a range of agricultural pests while minimizing environmental impact .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate for pharmaceuticals and agrochemicals; versatile building block |

| Biological Activity | Exhibits anticancer properties; enzyme inhibitors for disease treatment |

| Industrial Use | Production of specialty chemicals; potential use in agrochemicals |

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of pyrazole derivatives, compounds derived from this compound were tested against lung and breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than 20 µM, suggesting strong cytotoxicity while maintaining higher vitality profiles on non-cancerous cells .

Case Study 2: Enzyme Inhibition

Another research effort focused on synthesizing enzyme inhibitors based on this pyrazole compound. The modified derivatives showed effective binding to target enzymes involved in cancer metabolism, leading to reduced cell proliferation rates in treated cultures compared to controls .

Mechanism of Action

The mechanism of action of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Antimicrobial Activity

Substituents at positions 1 and 3 of the pyrazole ring critically influence bioactivity. Key comparisons include:

Key Observations :

- Electron-withdrawing groups (e.g., fluorine in 4-fluorophenyl) enhance antimicrobial potency, likely by increasing electrophilicity and target binding .

- Heterocyclic substituents (furan, thiophen) improve activity, possibly due to enhanced π-π interactions with microbial enzymes .

- Bulky groups (e.g., 4-isopropylphenyl) may improve lipid solubility, aiding penetration through bacterial membranes .

Antioxidant and Anti-inflammatory Activity

While this compound’s antioxidant/anti-inflammatory data is unavailable, related 1-benzoyl-3-phenyl derivatives (e.g., 4c and 4e) exhibit near-standard activity in scavenging free radicals and reducing inflammation . This suggests that N1 acyl modifications (e.g., benzoyl) are more critical for these activities than carbaldehydes .

DNA Gyrase Inhibition

DNA gyrase inhibition is a key mechanism for antibacterial compounds. Derivatives like 5a (IC50 = 3.19 µM) and 5d (IC50 = 3.51 µM) outperform Novobiocin (IC50 = 4.12 µM), indicating that substituents at position 3 directly influence enzyme binding .

Biological Activity

3-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde (CAS No. 696646-74-9) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its antimicrobial, antifungal, and anticancer properties. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a pyrazole ring, which is known for its diverse biological activities, making it a valuable scaffold in drug design.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. A study highlighted that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The IC50 values for these compounds ranged from 17.38 µM to higher concentrations depending on the specific derivative tested .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 17.38 |

| Series-II Compound | MDA-MB-231 (Breast) | 92 |

| Series-III Compound | Non-cancerous Kidney Cells | >92 |

The promising anticancer activity indicates that further investigations into this compound could lead to the development of effective cancer therapies.

Antimicrobial and Antifungal Properties

The biological activity of this compound extends to antimicrobial and antifungal activities. Research has shown that similar pyrazole compounds can inhibit the growth of various bacterial and fungal strains, suggesting that this compound may possess comparable properties .

Mode of Action

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific cellular targets leading to apoptosis in cancer cells. The compound may also disrupt critical biochemical pathways related to cell proliferation and survival .

Biochemical Pathways:

- Oxidative Stress Induction: Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.

- Cell Cycle Arrest: Pyrazole derivatives often interfere with cell cycle progression, particularly at the G2/M phase.

Case Studies

Several case studies have investigated the efficacy of pyrazole derivatives in preclinical models:

- Study on Lung Cancer Cells: A study indicated that compounds incorporating a pyrazole scaffold significantly inhibited the growth of A549 lung cancer cells compared to controls, with a notable increase in apoptosis markers observed .

- Safety Profiles: In assessing the safety profiles, it was found that certain pyrazole derivatives exhibited lower cytotoxicity towards non-cancerous kidney cells compared to traditional chemotherapeutics like doxorubicin and 5-fluorouracil, indicating a potentially favorable therapeutic index .

Future Directions

The exploration of this compound as a lead compound for drug development is warranted given its promising biological activities. Future research should focus on:

- Structural modifications to enhance potency and selectivity.

- In vivo studies to evaluate therapeutic efficacy and safety profiles.

- Mechanistic studies to fully understand the pathways involved in its anticancer effects.

Q & A

Q. What are the established synthetic routes for preparing 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation of substituted pyrazole intermediates with aryl aldehydes. For example, nucleophilic substitution reactions using K₂CO₃ as a base catalyst (e.g., replacing chloro groups with aryloxy substituents) are effective for introducing functional groups at the pyrazole C-5 position . Cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives is also a common strategy to form the pyrazole core . Key steps include refluxing in ethanol or THF and purification via column chromatography.

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

- X-ray crystallography resolves bond lengths and angles (e.g., C=O bond at ~1.21 Å) and confirms planarity of the pyrazole-carbaldehyde system .

- NMR spectroscopy identifies characteristic peaks: aldehydic protons appear at δ 9.8–10.2 ppm, while aromatic protons resonate between δ 7.2–8.1 ppm .

- FT-IR detects aldehyde C=O stretching vibrations at ~1680–1720 cm⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Catalyst screening : K₂CO₃ or Cs₂CO₃ improves aryloxy group incorporation .

- Temperature control : Reflux at 80–100°C minimizes side reactions like aldol condensation .

- Substituent effects : Electron-withdrawing groups on aryl precursors increase electrophilicity, accelerating aldehyde formation .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Discrepancies in reported antimicrobial or anticancer activities may arise from:

- Variability in assay conditions (e.g., bacterial strain specificity, incubation time). Standardize protocols using CLSI guidelines .

- Structural analogs : Compare bioactivity of derivatives (e.g., 4-bromophenyl vs. 4-chlorobenzyl substituents) to identify critical functional groups .

- Mechanistic studies : Use enzyme inhibition assays (e.g., COX-2 or topoisomerase II) to correlate activity with molecular targets .

Q. What computational methods support the design of pyrazole-carbaldehyde derivatives with enhanced bioactivity?

- Methodological Answer :

- DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for redox-active applications .

- Molecular docking identifies binding affinities with target proteins (e.g., kinases or bacterial enzymes) .

- QSAR models link structural descriptors (e.g., Hammett σ values) to biological activity .

Q. How do storage conditions affect the stability of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.